molecular formula C27H27N5OS B2821402 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one CAS No. 422531-88-2

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one

Número de catálogo: B2821402
Número CAS: 422531-88-2
Peso molecular: 469.61
Clave InChI: KCKYWCBOHKRNRZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a quinazoline core substituted at the 4-position with a benzylamino group and at the 2-position with a sulfanyl linker connected to a 4-phenylpiperazine-acetyl moiety. The quinazoline scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . The sulfanyl group enhances thiol-mediated interactions, while the 4-phenylpiperazine moiety contributes to solubility and receptor binding .

Propiedades

IUPAC Name

2-[4-(benzylamino)quinazolin-2-yl]sulfanyl-1-(4-phenylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H27N5OS/c33-25(32-17-15-31(16-18-32)22-11-5-2-6-12-22)20-34-27-29-24-14-8-7-13-23(24)26(30-27)28-19-21-9-3-1-4-10-21/h1-14H,15-20H2,(H,28,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCKYWCBOHKRNRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CSC3=NC4=CC=CC=C4C(=N3)NCC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H27N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-(benzylamino)quinazoline with a suitable thiol reagent to introduce the sulfanyl group. This intermediate is then reacted with 1-(4-phenylpiperazin-1-yl)ethanone under appropriate conditions to yield the final product. The reaction conditions often involve the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Análisis De Reacciones Químicas

Types of Reactions

2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.

    Reduction: The quinazoline ring can be reduced to form dihydroquinazoline derivatives.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the quinazoline ring can produce dihydroquinazoline derivatives.

Aplicaciones Científicas De Investigación

    Chemistry: It serves as a valuable intermediate in the synthesis of other complex organic molecules.

    Biology: The compound has shown potential as a biological probe for studying cellular processes.

    Medicine: It is being investigated for its potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: The compound can be used in the development of new materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets. The quinazoline moiety is known to interact with various enzymes and receptors, modulating their activity. The sulfanyl group can form covalent bonds with target proteins, leading to inhibition or activation of their function. The piperazine ring enhances the compound’s binding affinity and selectivity towards its targets .

Comparación Con Compuestos Similares

Structural and Functional Comparison with Analogous Compounds

Core Scaffold Modifications

The target compound’s quinazoline core distinguishes it from analogs with alternative heterocycles. For example:

  • 2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone () replaces quinazoline with a 1,3,4-oxadiazole ring. This substitution reduces molecular weight (MW: 449.45 vs. ~479–540 g/mol for quinazoline derivatives) and may alter π-π stacking interactions .
  • 1-(4-Fluorophenyl)-2-{[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanyl}ethan-1-one () retains the quinazoline core but substitutes the benzylamino group with a trimethoxyanilino group. The methoxy groups increase hydrophobicity (cLogP ~4.2) compared to the target compound’s benzylamino substituent (predicted cLogP ~3.8) .

Piperazine Substituent Variations

The 4-phenylpiperazine group in the target compound is a common feature, but substituents on the phenyl ring modulate activity:

  • 2,2,2-Trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one () introduces a trifluoromethyl group, enhancing metabolic stability via electron-withdrawing effects. Its ¹H NMR (CDCl₃) shows a downfield shift for the piperazine protons (δ 3.45–3.80 ppm) compared to non-fluorinated analogs .
  • 1-[4-(4-Chlorophenyl)sulfonylpiperazin-1-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)ethanone () replaces the phenyl group with a chlorophenylsulfonyl moiety, increasing polarity (Topological Polar Surface Area [TPSA]: 77.5 vs. 63.7 for the target compound) .

Sulfanyl-Linked Modifications

The sulfanyl linker is critical for redox interactions and conformational flexibility:

  • 2-{[4-(3,4,5-Trimethoxyanilino)quinazolin-2-yl]sulfanyl}-1-(4-bromophenyl)ethan-1-one () substitutes the phenylpiperazine with a bromophenyl group, increasing molecular weight (540.43 g/mol) and halogen-mediated hydrophobic interactions .
  • 2-{9-Acetyl-1-oxa-9-azaspiro[5.5]undecan-4-yl}-1-(4-phenylpiperazin-1-yl)ethan-1-one () incorporates a spirocyclic system, which restricts rotational freedom and may improve target selectivity .

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula MW (g/mol) cLogP TPSA (Ų) Key Features
Target Compound C₂₆H₂₆N₆OS 486.6 ~3.8 63.7 Quinazoline, benzylamino, phenylpiperazine
1-(4-Fluorophenyl)-2-{[4-(3,4,5-trimethoxyanilino)quinazolin-2-yl]sulfanyl}ethan-1-one C₂₅H₂₂FN₃O₄S 479.53 ~4.2 87.7 Trimethoxyanilino, fluorophenyl
2-[(5-Phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]-1-[4-(3-trifluoromethylphenyl)piperazin-1-yl]ethanone C₂₁H₁₈F₃N₅O₂S 449.45 ~3.5 72.4 Oxadiazole, trifluoromethylphenyl
2,2,2-Trifluoro-1-(4-phenylpiperazin-1-yl)ethan-1-one C₁₂H₁₃F₃N₂O 258.24 ~2.1 29.5 Trifluoroacetyl, minimal steric bulk

Actividad Biológica

The compound 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Structural Characteristics

This compound features a quinazoline core , a piperazine moiety , and a thioether functional group . The quinazoline structure is widely recognized for its diverse pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities. The incorporation of the benzylamino group enhances lipophilicity and biological activity, while the piperazine ring facilitates interactions with various biological targets.

Anticancer Properties

Research indicates that quinazoline derivatives exhibit significant anticancer activity. The compound under discussion may induce apoptosis in cancer cells, a critical mechanism for inhibiting tumor growth. Preliminary evaluations have shown that quinazoline-based compounds can modulate key cellular signaling pathways by inhibiting specific kinases involved in cancer progression.

Table 1: Summary of Anticancer Activity of Quinazoline Derivatives

CompoundTarget Cancer Cell LinesIC50 (µM)Mechanism of Action
Compound ALN-229, HCT-1165.0Tyrosine kinase inhibition
Compound BNCI-H460, HL-6010.0Induction of apoptosis
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one Various (under investigation)TBDTBD

The mechanism by which this compound exerts its biological effects likely involves the inhibition of tyrosine kinases, which are crucial for cell signaling related to growth and differentiation. By disrupting these pathways, the compound may effectively slow down or halt the proliferation of cancer cells.

Interaction Studies

Studies have shown that quinazoline derivatives can stabilize certain kinases, leading to temperature shifts indicative of binding affinity. For instance, compounds similar to 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one have demonstrated promising profiles against various kinases.

Table 2: Kinase Binding Affinity of Quinazoline Derivatives

CompoundKinase TargetsΔTm (°C)Binding Affinity
Compound AEGFR, VEGFR10.5High
Compound BPDGFR, c-Met8.0Moderate
2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one TBDTBDTBD

Case Studies

Recent studies on related quinazoline compounds have provided insights into their biological activities:

  • Study on Quinazoline Derivatives : A series of new 2-substituted quinazolines were synthesized and evaluated against nine cancer cell lines. Compounds exhibited moderate antiproliferative activity with IC50 values ranging from 5 to 20 µM, demonstrating the potential for selective targeting in cancer therapy .
  • Differential Scanning Fluorimetry (DSF) : A screening of various quinazoline derivatives against a panel of kinases revealed significant binding interactions, suggesting that structural modifications could enhance therapeutic efficacy .
  • Apoptosis Induction : Research indicated that certain quinazoline analogs could effectively induce apoptosis in tumor cells by activating caspase pathways .

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-{[4-(benzylamino)quinazolin-2-yl]sulfanyl}-1-(4-phenylpiperazin-1-yl)ethan-1-one?

Synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of substituted piperazine and quinazoline precursors via nucleophilic substitution or coupling reactions.
  • Step 2 : Sulfanyl linkage formation between the quinazoline and ethanone moieties under controlled conditions (e.g., inert atmosphere, anhydrous solvents) .
  • Step 3 : Final purification via column chromatography or recrystallization, monitored by HPLC for purity (>95%) . Key Optimization : Adjusting reaction temperatures, solvent polarity (e.g., DMF vs. THF), and stoichiometric ratios to minimize byproducts .

Q. How is the structural identity of this compound confirmed experimentally?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify substituent positions and connectivity (e.g., benzylamino protons at δ 4.5–5.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peak matching theoretical mass within 0.001 Da) .
  • X-ray Crystallography (if applicable): Resolves 3D conformation, particularly for piperazine ring geometry .

Q. What in vitro assays are suitable for preliminary biological activity screening?

  • Enzyme Inhibition : Kinase or protease inhibition assays using fluorescence-based readouts (e.g., ADP-Glo™ for ATPase activity) .
  • Cytotoxicity : MTT/XTT assays against cancer cell lines (e.g., IC₅₀ determination in HeLa or MCF-7 cells) .
  • Receptor Binding : Radioligand displacement studies (e.g., competition with [³H]-spiperone for serotonin/dopamine receptors) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve target selectivity?

  • Core Modifications : Introduce electron-withdrawing groups (e.g., -Cl, -F) on the benzylamino or phenylpiperazine moieties to enhance receptor binding .
  • Linker Optimization : Replace the sulfanyl group with sulfonyl or carbonyl to alter steric/electronic profiles .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to off-targets like 5-HT₂A vs. D₂ receptors .

Q. What methodologies resolve contradictions in reported biological activity data across analogs?

  • Meta-Analysis : Compare IC₅₀ values under standardized conditions (e.g., pH, serum content) to control for assay variability .
  • Proteomics Profiling : Use affinity chromatography coupled with LC-MS/MS to identify off-target interactions .
  • Free Energy Perturbation (FEP) : Quantify thermodynamic contributions of substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) to binding .

Q. How can reaction pathways be computationally predicted to optimize synthesis scalability?

  • Artificial Force Induced Reaction (AFIR) : Simulates intermediates and transition states to identify low-energy pathways .
  • Density Functional Theory (DFT) : Calculates activation barriers for sulfanyl bond formation, guiding solvent/catalyst selection .
  • Scale-Up Validation : Monitor exotherms and byproduct formation using inline FTIR or PAT (Process Analytical Technology) .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

  • CRISPR-Cas9 Knockout Models : Disrupt putative targets (e.g., PI3K isoforms) to confirm pathway dependency .
  • Phosphoproteomics : Quantify downstream signaling changes via SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) .
  • In Vivo PET Imaging : Radiolabel the compound (e.g., with ¹⁸F) to track biodistribution and target engagement in animal models .

Methodological Considerations

Q. How to address low yields during the sulfanyl linkage formation step?

  • Catalyst Screening : Test Pd(PPh₃)₄ vs. CuI for cross-coupling efficiency .
  • Solvent Optimization : Use polar aprotic solvents (e.g., DMSO) to stabilize transition states .
  • Protecting Groups : Temporarily protect reactive amines on quinazoline to prevent side reactions .

Q. What analytical techniques ensure batch-to-batch consistency in purity?

  • HPLC-DAD/MS : Detect impurities at 0.1% levels using C18 columns and gradient elution .
  • Elemental Analysis : Confirm C/H/N/S ratios within 0.4% of theoretical values .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and hydrate/solvate content .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.